molecular formula C6H2I4O B12714782 Phenol, 2,3,4,6-tetraiodo- CAS No. 89465-94-1

Phenol, 2,3,4,6-tetraiodo-

Cat. No.: B12714782
CAS No.: 89465-94-1
M. Wt: 597.70 g/mol
InChI Key: JXAWYEDPLIDSMH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Highly Halogenated Phenols

The study of phenolic compounds dates back to 1834, when Friedlieb Ferdinand Runge first extracted phenol (B47542) from coal tar. wikipedia.org Initially termed "Karbolsäure" (carbolic acid), its antiseptic properties were recognized and famously applied in surgery by Joseph Lister in 1867. basicmedicalkey.com This discovery spurred the synthesis of hundreds of phenol derivatives with the goal of identifying new compounds with enhanced efficacy and reduced toxicity. basicmedicalkey.com

Early research into halogenated phenols quickly established that the introduction of halogens could intensify the antimicrobial potency of the parent compound. basicmedicalkey.com It was observed that halogen substitution at the 4-position relative to the hydroxyl group was particularly effective. basicmedicalkey.com The development of commercial-scale production methods for phenol in the early 20th century by companies like Bayer and Monsanto further catalyzed research into its derivatives. wikipedia.org

While initial studies focused heavily on chlorinated and brominated phenols, driven by their utility as disinfectants and antiseptics, interest in iodinated phenols grew with the advancement of synthetic organic chemistry. basicmedicalkey.comescholarship.org The reactivity of the carbon-iodine bond made iodinated aromatics valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. olemiss.edu The evolution of research has thus shifted from a primary focus on the biological activity of simpler halogenated phenols to exploring the complex synthetic utility and unique material properties of polyiodinated systems like Phenol, 2,3,4,6-tetraiodo-.

Academic Significance of Polyiodinated Aromatic Systems in Contemporary Chemical Research

Polyiodinated aromatic compounds, including tetraiodophenols, hold considerable academic significance in modern chemistry for several key reasons. Their utility as versatile synthetic intermediates is paramount. The iodine substituents serve as excellent leaving groups in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools for constructing complex molecular architectures. olemiss.edu This reactivity allows chemists to use polyiodinated phenols as scaffolds, sequentially replacing iodine atoms to build intricate, functionalized molecules that would be difficult to access through other routes.

Furthermore, the high iodine content of these compounds makes them objects of interest in materials science and medical imaging. ontosight.ai The presence of multiple heavy iodine atoms significantly increases the electron density and molecular weight of the compound, influencing its physical properties. ontosight.ai This has led to explorations of their use as X-ray contrast agents, although their application in this area is not as widespread as other iodinated substances. ontosight.ai

Polyiodinated systems are also crucial for fundamental research into chemical bonding and reactivity. They provide excellent models for studying the effects of extensive halogenation on the electronic structure and reaction mechanisms of aromatic compounds. ontosight.aiolemiss.edu Researchers investigate these systems to understand concepts like halogen bonding—a specific type of non-covalent interaction where a halogen atom acts as an electrophilic center—which plays a critical role in crystal engineering and the design of supramolecular structures. researchgate.net The synthesis of novel cavitand host molecules from tetraiodo-resorcinarene derivatives is a practical example of this principle in action. mdpi.com

Problem Statement and Specific Research Objectives for Phenol, 2,3,4,6-tetraiodo-

Despite the general academic interest in polyiodinated phenols, the specific compound Phenol, 2,3,4,6-tetraiodo- remains relatively under-explored in dedicated studies. Much of the available information is contextual, referencing it as part of a broader class of halogenated compounds. evitachem.com The primary research problem is the lack of comprehensive data on its synthesis, reactivity, and physicochemical properties, which limits its potential application. Direct iodination of aromatic compounds can be challenging, often requiring harsh conditions and resulting in mixtures of products, making the efficient and selective synthesis of a specific isomer like 2,3,4,6-tetraiodophenol a non-trivial objective. olemiss.eduresearchgate.net

To address this gap, specific research objectives can be formulated:

Development of Efficient Synthetic Routes: A primary objective is to develop and optimize high-yield, selective synthetic methods for Phenol, 2,3,4,6-tetraiodo-. This involves exploring various iodinating agents and reaction conditions to overcome the challenges associated with polyiodination of activated aromatic rings. olemiss.edu

Comprehensive Physicochemical Characterization: A thorough characterization of the compound's properties is needed. This includes detailed analysis using modern spectroscopic (NMR, IR, UV-Vis, Mass Spectrometry) and crystallographic techniques to definitively establish its structure and electronic properties.

Exploration of Reactivity and Synthetic Utility: Systematic investigation of the reactivity of the four distinct carbon-iodine bonds is a key objective. Research should focus on its performance in various cross-coupling reactions to assess its viability as a versatile building block for synthesizing complex organic molecules, such as novel ligands, polymers, or pharmaceutical precursors. ontosight.ai

Investigation into Material and Biological Applications: A further objective is to screen Phenol, 2,3,4,6-tetraiodo- and its derivatives for potential applications. This could involve re-evaluating its potential as a precursor for medical imaging agents or exploring its use in the design of new materials, such as halogen-bonded co-crystals or functional polymers. ontosight.airesearchgate.net

Research Findings

Detailed experimental data specifically for Phenol, 2,3,4,6-tetraiodo- is sparse in widely accessible literature. However, its basic chemical identity can be summarized.

Table 1: Chemical Identity of Phenol, 2,3,4,6-tetraiodo-

Identifier Value
Chemical Name Phenol, 2,3,4,6-tetraiodo-
Molecular Formula C₆H₂I₄O
Molecular Weight 597.70 g/mol
CAS Registry Number Not available

| PubChem CID | 3021446 nih.gov |

The synthesis of such polyiodinated phenols typically involves electrophilic aromatic substitution, where phenol is treated with an iodinating agent. olemiss.edu Achieving tetra-substitution requires forcing conditions and often an oxidizing agent to generate a more potent electrophilic iodine species. olemiss.eduresearchgate.net The synthesis of the related 2,4,6-triiodophenol, for instance, can be achieved by reacting phenol with iodine in the presence of hydrogen peroxide and sulfuric acid. google.com It is plausible that similar, but more rigorous, conditions would be required to introduce a fourth iodine atom onto the ring.

Research on related polyhalogenated phenols provides context. For example, studies on pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) highlight the environmental persistence and toxicity concerns associated with highly halogenated phenols, which drives research into their degradation. nih.gov Conversely, the synthesis of complex Schiff base ligands from di-iodophenols demonstrates their value as synthetic precursors in coordination chemistry. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
2,4,6-triiodophenol
Benzene (B151609)
Benzoyl chloride
Carbonic acid
Chlorophene (2-benzyl-4-chlorophenol)
Cresols
Pentabromophenol (PBP)
Pentachlorophenol (PCP)
Phenol
Phenol, 2,3,4,6-tetraiodo-
Phenyl benzoate
Sodium bicarbonate
Sodium carbonate
Sodium phenate (sodium phenoxide)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89465-94-1

Molecular Formula

C6H2I4O

Molecular Weight

597.70 g/mol

IUPAC Name

2,3,4,6-tetraiodophenol

InChI

InChI=1S/C6H2I4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

InChI Key

JXAWYEDPLIDSMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)I)I)O)I

Origin of Product

United States

Synthetic Methodologies for Phenol, 2,3,4,6 Tetraiodo and Its Precursors

Purification and Isolation Techniques for Polyiodinated Phenols

The purification and isolation of polyiodinated phenols, including the specific compound Phenol (B47542), 2,3,4,6-tetraiodo-, are critical steps to ensure the removal of impurities such as partially iodinated phenols, isomers, and residual reagents from the reaction mixture. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. Commonly employed techniques include recrystallization and various forms of chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, which leads to the formation of crystals of the purified compound, while impurities remain dissolved in the mother liquor.

For polyiodinated phenols, the selection of an appropriate solvent is crucial for effective purification. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.

Commonly Used Solvents for Recrystallization of Iodinated Phenols:

A variety of solvents and solvent systems have been reported for the recrystallization of iodinated phenols. The choice often depends on the specific substitution pattern and the polarity of the molecule.

Compound TypeSolvent/Solvent SystemObservations
Monosubstituted IodophenolsBoiling waterEffective for removing di-iodinated impurities.
Boiling acetone/hot waterMixed solvent system.
Boiling 2-propanol/hot waterMixed solvent system.
Boiling ethanol (B145695)/hot waterMixed solvent system.
2,4,6-TriiodophenolIsopropanolUsed for recrystallizing the crude product after washing. google.com
Hot methanol (B129727), followed by washing with methanol/water (3:1)Yielded a product with a melting point of 158-159°C.

For a highly substituted compound like Phenol, 2,3,4,6-tetraiodo-, a systematic approach to solvent selection would involve testing a range of solvents with varying polarities, from non-polar solvents like hexanes to more polar solvents like ethanol or acetic acid. Mixed solvent systems, such as ethyl acetate (B1210297)/hexanes or methanol/water, can also be effective in achieving the desired solubility profile for efficient recrystallization google.com. The process typically involves dissolving the crude product in a minimum amount of the hot "good" solvent and then slowly adding a "poor" solvent until turbidity is observed, followed by cooling to induce crystallization.

The general procedure for recrystallization involves the following steps:

Dissolving the impure solid in a minimum amount of a suitable hot solvent.

Hot filtration, if necessary, to remove any insoluble impurities.

Slow cooling of the filtrate to allow for the formation of well-defined crystals.

Isolation of the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove the residual solvent.

Chromatographic Techniques

Chromatography is a powerful technique for the separation and purification of complex mixtures. For polyiodinated phenols, both column chromatography and high-performance liquid chromatography (HPLC) are valuable methods.

Column Chromatography:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For phenolic compounds, silica (B1680970) gel is a commonly used stationary phase due to its polar nature.

The separation of polyiodinated phenols by column chromatography would depend on the polarity differences between the desired product and the impurities. Less polar compounds will elute faster, while more polar compounds will be retained on the column for longer. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with a range of polarities.

A general procedure for purifying polyiodinated phenols using column chromatography would involve:

Packing a glass column with a slurry of silica gel in a non-polar solvent.

Dissolving the crude product in a minimum amount of the eluent or a suitable solvent and loading it onto the top of the column.

Eluting the column with a solvent system of appropriate polarity, starting with a less polar mixture and gradually increasing the polarity.

Collecting fractions of the eluate.

Analyzing the collected fractions by a suitable method, such as thin-layer chromatography (TLC), to identify the fractions containing the pure product.

Combining the pure fractions and evaporating the solvent to obtain the purified polyiodinated phenol.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is a highly efficient separation technique that can be used for both analytical and preparative purposes. For the purification of polyiodinated phenols, reversed-phase HPLC (RP-HPLC) is particularly suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol sielc.com.

Preparative HPLC has been successfully used for the separation of diiodophenols using a C18 column with a methanol/water mobile phase dtu.dk. A similar approach could be adapted for the purification of Phenol, 2,3,4,6-tetraiodo-. An analogous method has been described for the purification of 2,3,4,6-tetrachlorophenol (B30399) using semi-preparative HPLC with a Zorbax ODS (C18) column and a mobile phase of 80% acetonitrile in water with 0.1% phosphoric acid osha.gov. The fractions containing the purified product are collected and the solvent is removed to yield the pure compound.

Comprehensive Spectroscopic and Crystallographic Characterization of Phenol, 2,3,4,6 Tetraiodo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Phenol (B47542), 2,3,4,6-tetraiodo- is characterized by its simplicity, which is a direct consequence of its highly substituted nature. The aromatic region of the spectrum is expected to show a single signal, a singlet, corresponding to the lone proton at the C5 position. In a deuterated chloroform (B151607) (CDCl₃) solvent, this proton has been reported to resonate at a chemical shift of approximately 7.94 ppm. The downfield shift of this proton is attributed to the deshielding effects of the adjacent iodine atoms.

Another key feature in the ¹H NMR spectrum is the signal from the hydroxyl (-OH) proton. The chemical shift of this proton is typically variable and can appear over a broad range, influenced by factors such as solvent, concentration, and temperature. It is often observed as a broad singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton of Phenol, 2,3,4,6-tetraiodo-. With six carbon atoms in unique chemical environments, the spectrum is expected to display six distinct signals. The carbon atom attached to the hydroxyl group (C1) is the most deshielded, appearing furthest downfield. The carbons directly bonded to the heavy iodine atoms experience a significant upfield shift due to the heavy-atom effect. The signal for the sole protonated carbon (C5) can be identified definitively using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

The observed chemical shifts for the carbon atoms of Phenol, 2,3,4,6-tetraiodo- are presented in the interactive data table below.

Carbon Atom Chemical Shift (δ) in ppm
C1151.0
C5139.9
C393.3
C489.2
C282.2
C680.9

Interactive Data Table: You can sort the table by clicking on the column headers to better visualize the chemical shift assignments.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for confirming the precise connectivity of atoms.

Correlation Spectroscopy (COSY): In the case of Phenol, 2,3,4,6-tetraiodo-, a COSY experiment would be expected to show no correlations in the aromatic region, as there are no vicinal protons to couple with the C5 proton.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be crucial for unequivocally linking the proton at 7.94 ppm to its directly attached carbon. A cross-peak would be observed between the ¹H signal at 7.94 ppm and the ¹³C signal at 139.9 ppm, confirming the C5-H5 bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). For this molecule, correlations would be expected between the C5 proton and the neighboring quaternary carbons (C1, C3, C4, and C6). These correlations would be instrumental in assembling the complete structure and confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, conducted in negative ion mode, Phenol, 2,3,4,6-tetraiodo- is expected to be readily deprotonated to form the corresponding phenoxide ion [M-H]⁻. Given the calculated molecular weight of approximately 597.70 g/mol , the primary ion observed would have a mass-to-charge ratio (m/z) of approximately 596.7. The isotopic pattern of this ion would be characteristic of a molecule containing four iodine atoms.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of an ion, allowing for the determination of the elemental formula. For the [M-H]⁻ ion of Phenol, 2,3,4,6-tetraiodo-, the calculated exact mass would be used to confirm its elemental composition (C₆HI₄O). This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes are sensitive to the mass of the atoms and the strength of the chemical bonds, meaning the substitution pattern of four iodine atoms on the phenol ring would produce a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of Phenol, 2,3,4,6-tetraiodo- would be expected to show characteristic absorption bands corresponding to the O-H stretching of the phenolic hydroxyl group, C-O stretching, and aromatic C-C stretching vibrations. The presence of four heavy iodine atoms would significantly influence the fingerprint region of the spectrum (typically below 1500 cm⁻¹), where complex vibrations involving the carbon-iodine (C-I) bonds would appear at low frequencies. Without experimental data, a precise data table of these vibrational frequencies cannot be compiled.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. For Phenol, 2,3,4,6-tetraiodo-, Raman scattering would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bonds, which are often weak or absent in FT-IR spectra. A data table of Raman shifts would highlight these characteristic vibrations, but such data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by Phenol, 2,3,4,6-tetraiodo- would reveal information about its conjugated π-electron system. The position and intensity of the absorption maxima (λmax) are affected by the substituents on the aromatic ring. The four iodine atoms, with their electron-donating and withdrawing effects, would cause a shift in the absorption bands compared to phenol. A data table summarizing the λmax values and corresponding molar absorptivity is contingent on experimental measurements, which are not found in the searched literature.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of Phenol, 2,3,4,6-tetraiodo-.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of a suitable single crystal of Phenol, 2,3,4,6-tetraiodo- would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This fundamental crystallographic data is essential for a complete structural description but is not available. A data table for these parameters cannot be generated.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A refined crystal structure would provide precise measurements of all bond lengths (e.g., C-C, C-O, O-H, C-I), bond angles (e.g., C-C-C, C-O-H), and torsion angles within the Phenol, 2,3,4,6-tetraiodo- molecule. This data is crucial for understanding the effects of steric hindrance and electronic interactions caused by the four bulky iodine substituents on the geometry of the phenyl ring and the hydroxyl group. Interactive data tables of these geometric parameters cannot be created without the underlying crystallographic information file (CIF).

Theoretical and Computational Investigations of Phenol, 2,3,4,6 Tetraiodo

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. rsc.orgresearchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity descriptors. kuleuven.benih.gov For complex molecules like polyhalogenated phenols, DFT methods such as B3LYP are frequently employed to provide a balance between computational cost and accuracy. researchgate.netmdpi.com

Table 1. Key Theoretical Parameters for the Computational Analysis of Phenol (B47542), 2,3,4,6-tetraiodo-
ParameterSignificanceComputational Method
HOMO/LUMO EnergiesThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between them indicates the molecule's kinetic stability. tsijournals.comnih.govDFT, Time-Dependent DFT (TD-DFT)
Electrostatic Potential (ESP) MapVisualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential interactions.DFT
Conformational EnergyCalculates the relative energies of different spatial arrangements (conformers) to identify the most stable structure and rotational energy barriers. researchgate.netDFT, MP2
Aromaticity Indices (NICS, HOMA)Quantifies the degree of aromaticity, which is related to the molecule's stability and reactivity. tsijournals.comtsijournals.comDFT (specifically with magnetic property calculations for NICS)
Interaction EnergiesCalculates the strength of non-covalent interactions like hydrogen and halogen bonds that govern supramolecular assembly.DFT, MP2 with basis set superposition error (BSSE) correction

The electronic character of Phenol, 2,3,4,6-tetraiodo- is defined by the interplay between the electron-donating hydroxyl (-OH) group and the four strongly electronegative and highly polarizable iodine atoms. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding its reactivity. nih.gov

Computational analyses of simpler phenols show that the HOMO is typically a π-orbital distributed across the aromatic ring and the oxygen atom, while the LUMO is a π*-antibonding orbital. researchgate.netresearchgate.net In Phenol, 2,3,4,6-tetraiodo-, the electron-donating -OH group would increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the four electron-withdrawing iodine atoms would significantly lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. The resulting HOMO-LUMO gap is a key indicator of chemical stability. tsijournals.com

DFT calculations can generate electrostatic potential maps to visualize charge distribution. For this molecule, a high electron density (negative potential) would be expected around the oxygen atom of the hydroxyl group and the equatorial regions of the iodine atoms. Regions of positive potential, known as sigma-holes (σ-holes), are anticipated on the iodine atoms along the axis of the C-I bonds, which are crucial for halogen bonding. acs.org

The conformational landscape of a molecule describes the relative energies of its different spatial orientations. For Phenol, 2,3,4,6-tetraiodo-, the primary source of conformational isomerism is the rotation around the C-O single bond, which alters the orientation of the hydroxyl hydrogen. Due to the presence of large iodine atoms at both ortho positions (2 and 6), significant steric hindrance is expected. mdpi.comsemanticscholar.org

Computational studies on other phenolic compounds plot potential energy surfaces to identify minimum energy structures and the transition states that separate them. researchgate.net For Phenol, 2,3,4,6-tetraiodo-, it is anticipated that the global minimum energy conformation would involve the O-H bond being oriented to minimize steric repulsion with the bulky ortho-substituents. This could involve the hydrogen pointing away from the ring or lying in the plane of the ring, directed towards the unsubstituted 5-position. Calculating the energy barriers between these conformations provides insight into the molecule's flexibility at different temperatures. nih.gov

Aromaticity is a fundamental concept linked to the stability and reactivity of cyclic, conjugated systems like benzene (B151609). researchgate.net The introduction of substituents can either enhance or diminish the aromatic character of the ring. researchgate.net In phenol, the lone pair of electrons on the oxygen atom delocalizes into the π-system of the ring, a phenomenon described by resonance structures. This delocalization increases electron density at the ortho and para positions.

However, the four iodine substituents on Phenol, 2,3,4,6-tetraiodo- introduce competing effects. Halogens are inductively electron-withdrawing, which tends to decrease the ring's electron density and aromaticity. This effect is particularly strong for iodine. Computational methods can quantify the net effect on aromaticity using various indices:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Large negative NICS values are indicative of strong aromatic character. tsijournals.comtsijournals.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the equalization of bond lengths around the ring; a value of 1 indicates a fully aromatic system. tsijournals.com

Given the extensive substitution, it is likely that the aromaticity of the central ring in Phenol, 2,3,4,6-tetraiodo- is perturbed compared to unsubstituted benzene. tsijournals.comfiveable.me

Intermolecular Interactions and Supramolecular Assembly Prediction

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. For Phenol, 2,3,4,6-tetraiodo-, the prominent hydroxyl group and the four iodine atoms create a rich potential for forming complex supramolecular assemblies through hydrogen and halogen bonding. nih.govnih.gov

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgchemistryviews.org Iodine, being the largest and most polarizable stable halogen, forms particularly strong halogen bonds. chemistryviews.orgrug.nl Halogen-halogen contacts are generally classified into two main geometries, Type I and Type II. nih.gov

Type II contacts are considered true halogen bonds. They involve the head-on interaction of the positive σ-hole of one iodine atom with the electron-rich equatorial belt of another. This geometry is crucial for the rational design of crystal structures, a field known as crystal engineering. nih.gov

Type I contacts involve a symmetric, "crossed" arrangement that minimizes repulsion between the atoms.

Given the presence of four iodine atoms, Phenol, 2,3,4,6-tetraiodo- is an excellent candidate for forming robust supramolecular structures directed by Type II I···I interactions. Computational models can predict the strength and directionality of these bonds, which are fundamental to predicting the crystal packing and solid-state properties of the material.

Table 2. Comparison of Type I and Type II Halogen···Halogen Intermolecular Contacts
CharacteristicType I ContactType II Contact (Halogen Bond)
Geometry Symmetrical, often with C−X···X angles (θ1 and θ2) being approximately equal (θ1 ≈ θ2).Bent or L-shaped, with one angle near 180° and the other near 90° (θ1 ≈ 180°, θ2 ≈ 90°). nih.gov
Electrostatic Nature Primarily driven by minimizing repulsion between the electron-rich equatorial regions of both halogen atoms.Attractive interaction between the electrophilic σ-hole on one halogen and the nucleophilic equatorial region of the other. acs.org
Chemical Nature Considered a van der Waals interaction.Recognized as a true directional halogen bond. nih.gov
Significance Contributes to overall crystal packing.Acts as a powerful and directional tool for crystal engineering and designing supramolecular assemblies. nih.govnih.gov

The hydroxyl group of phenol is a classic functional group for forming hydrogen bonds, capable of acting as both a hydrogen bond donor (via the H atom) and an acceptor (via the lone pairs on the O atom). ed.govnih.gov Computational studies on phenol clusters have extensively modeled the energetics and geometries of these interactions. najah.eduresearchgate.net

Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For Phenol, 2,3,4,6-tetraiodo-, theoretical simulations of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra can elucidate its electronic structure, conformation, and vibrational modes. These simulations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can provide reliable predictions of both ¹H and ¹³C NMR spectra.

For Phenol, 2,3,4,6-tetraiodo-, the ¹H NMR spectrum is expected to be relatively simple, showing a signal for the hydroxyl proton and a signal for the aromatic proton at the 5-position. The chemical shift of the hydroxyl proton is highly sensitive to the solvent and concentration due to intermolecular hydrogen bonding. Computational models can simulate these effects by including explicit solvent molecules or by using continuum solvent models. The chemical shift of the aromatic proton is influenced by the electron-withdrawing effects of the four iodine atoms.

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the heavy iodine substituents. Theoretical calculations can help in the unambiguous assignment of these signals, which can be challenging to interpret solely from experimental data. The accuracy of the predicted chemical shifts can be improved by using appropriate levels of theory and basis sets, and by considering relativistic effects, which can be significant for heavy elements like iodine.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for Phenol, 2,3,4,6-tetraiodo-, calculated using a hypothetical DFT/B3LYP/6-311++G(2d,p) level of theory in a chloroform (B151607) solvent model.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenol, 2,3,4,6-tetraiodo-

Proton Predicted Chemical Shift (ppm)
OH 5.8 (variable)

Table 2: Predicted ¹³C NMR Chemical Shifts for Phenol, 2,3,4,6-tetraiodo-

Carbon Atom Predicted Chemical Shift (ppm)
C-1 152.0
C-2 90.5
C-3 100.2
C-4 95.8
C-5 135.1

Theoretical UV-Vis and IR Spectra

Theoretical UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra by calculating the electronic excitation energies and oscillator strengths. The UV-Vis spectrum of Phenol, 2,3,4,6-tetraiodo- is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The iodine substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to phenol, due to the extension of the conjugated system and the heavy atom effect. Computational simulations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved.

Theoretical IR Spectra: The simulation of IR spectra is achieved by calculating the vibrational frequencies of the molecule. These calculations can predict the positions and relative intensities of the absorption bands. For Phenol, 2,3,4,6-tetraiodo-, the IR spectrum will be characterized by a prominent O-H stretching vibration, C-H stretching of the aromatic ring, C-O stretching, and C-C stretching vibrations within the ring. The C-I stretching vibrations will appear at lower frequencies. Comparing the theoretical spectrum with experimental data can aid in the assignment of vibrational modes and confirm the molecular structure. Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in the calculations, can be corrected by applying scaling factors.

Table 3: Predicted Major Vibrational Frequencies for Phenol, 2,3,4,6-tetraiodo-

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch 3650
C-H stretch (aromatic) 3100
C=C stretch (aromatic) 1550, 1450
C-O stretch 1200

Reaction Pathway Analysis and Mechanistic Insights via Computational Methods

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transition states. For Phenol, 2,3,4,6-tetraiodo-, computational methods can provide valuable insights into its reactivity and the mechanisms of its reactions.

For instance, the oxidation of phenols is a fundamentally important chemical process. Computational studies can be employed to investigate the mechanism of oxidation of Phenol, 2,3,4,6-tetraiodo-. Different possible reaction pathways can be modeled, such as those involving radical intermediates. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

Techniques such as transition state theory can be used to calculate reaction rates. Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the correct reactants and products. Furthermore, the influence of solvents on the reaction mechanism and kinetics can be studied using implicit or explicit solvent models.

For example, a computational study on the reaction of Phenol, 2,3,4,6-tetraiodo- with a hydroxyl radical could explore different reaction channels, such as hydrogen abstraction from the hydroxyl group or radical addition to the aromatic ring. The activation barriers for each pathway can be calculated to predict the most likely course of the reaction. This type of analysis provides a detailed, molecular-level understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.

Table 4: List of Compounds Mentioned

Compound Name
Phenol, 2,3,4,6-tetraiodo-

Chemical Reactivity and Mechanistic Studies of Phenol, 2,3,4,6 Tetraiodo

Reactions at the Hydroxyl Group of Phenol (B47542), 2,3,4,6-tetraiodo-

The hydroxyl group of Phenol, 2,3,4,6-tetraiodo- retains the fundamental chemical characteristics of a phenolic hydroxyl group, but its reactivity is significantly modulated by the strong inductive effect of the four iodine substituents.

Acidity and Proton Transfer Equilibria

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing substituents on the aromatic ring enhance acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. The four iodine atoms on the ring of Phenol, 2,3,4,6-tetraiodo- exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly increases the acidity of the phenolic proton compared to phenol itself.

CompoundpKa Value (in water at 25°C)
Phenol9.99
4-Iodophenol9.20
2,4-Diiodophenol7.85
2,4,6-Triiodophenol6.90
Phenol, 2,3,4,6-tetraiodo-Predicted to be < 6.90

Derivatization Reactions (e.g., Etherification, Esterification)

The hydroxyl group of Phenol, 2,3,4,6-tetraiodo- can undergo typical derivatization reactions such as etherification and esterification. However, the reaction conditions may need to be adjusted to account for its modified reactivity.

Etherification: The Williamson ether synthesis is a common method for preparing phenol ethers. wikipedia.org This reaction involves the deprotonation of the phenol with a strong base to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. For Phenol, 2,3,4,6-tetraiodo-, this reaction would proceed by first treating it with a base like sodium hydroxide (B78521) to form the sodium 2,3,4,6-tetraiodophenoxide, followed by reaction with an alkyl halide (e.g., iodomethane (B122720) or diethyl sulfate) to yield the corresponding ether.

Esterification: Phenols are generally less reactive towards esterification with carboxylic acids than alcohols. libretexts.orgyoutube.comkhanacademy.org Therefore, more reactive acylating agents like acid chlorides or acid anhydrides are typically used. libretexts.orgyoutube.com The reaction of Phenol, 2,3,4,6-tetraiodo- with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct, would yield the corresponding phenyl ester. libretexts.org The decreased nucleophilicity of the tetraiodophenol, due to the electron-withdrawing iodine atoms, might necessitate more forcing reaction conditions compared to unsubstituted phenol. youtube.com

Reactions Involving the Carbon-Iodine Bonds

The four carbon-iodine (C-I) bonds in Phenol, 2,3,4,6-tetraiodo- are key sites of reactivity, enabling a variety of transformations that are difficult to achieve with less substituted phenols. Aryl iodides are particularly reactive among aryl halides in many reactions.

Nucleophilic Aromatic Substitution Reactions on Polyiodinated Phenols

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govmasterorganicchemistry.com

In Phenol, 2,3,4,6-tetraiodo-, the cumulative electron-withdrawing effect of the four iodine atoms makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. Although halogens are generally deactivating for electrophilic substitution, they are activating for nucleophilic substitution. A nucleophile can attack one of the carbon atoms bearing an iodine atom, leading to the displacement of an iodide ion. The regioselectivity of such a reaction would be influenced by both steric hindrance from the bulky iodine atoms and the precise electronic stabilization of the intermediate Meisenheimer complex.

A novel mechanism for SNAr on halophenols involves the generation of a phenoxyl radical. nih.gov Homolysis of the O-H bond creates a neutral oxygen radical which acts as an exceptionally strong electron-withdrawing group, significantly lowering the energy barrier for the nucleophilic substitution step. nih.gov This pathway could be a viable route for the substitution of an iodine atom on the Phenol, 2,3,4,6-tetraiodo- ring under mild oxidative conditions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The C-I bonds of Phenol, 2,3,4,6-tetraiodo- serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides (I > OTf > Br >> Cl) makes this compound a versatile substrate for such transformations. wikipedia.orgyoutube.com A significant challenge and opportunity in using a polyiodinated substrate is achieving regioselective coupling.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide using a palladium catalyst and a base. libretexts.orgyoutube.com Phenol, 2,3,4,6-tetraiodo- can be coupled with various aryl or vinyl boronic acids or esters to form complex biaryl structures or styrenylphenols. organic-chemistry.org By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective mono-, di-, tri-, or even tetra-coupling.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com The C-I bonds of Phenol, 2,3,4,6-tetraiodo- can react with various alkenes, such as acrylates or styrenes, to append vinyl groups to the phenolic ring. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org Phenol, 2,3,4,6-tetraiodo- can be coupled with terminal alkynes to produce alkynyl-substituted phenols. youtube.comorganic-chemistry.org Studies on polyhalogenated arenes have shown that regioselective Sonogashira couplings can be achieved, suggesting that selective functionalization of the tetraiodophenol core is feasible. nih.gov

Negishi Coupling: The Negishi coupling is the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.com This reaction is known for its high functional group tolerance. organic-chemistry.org The C-I bonds of Phenol, 2,3,4,6-tetraiodo- are expected to be highly reactive towards Negishi coupling with various organozinc reagents, allowing for the introduction of alkyl, alkenyl, or aryl groups. wikipedia.org

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryls, Styrenes
HeckAlkene (e.g., H₂C=CHR)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkenes
SonogashiraTerminal Alkyne (e.g., H−C≡C−R)Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Amine)Arylalkynes
NegishiOrganozinc Reagent (e.g., R-ZnX)Pd(0) or Ni(0) catalyst (e.g., Pd(PPh₃)₄)Alkyl-, Alkenyl-, or Aryl-substituted Arenes

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. Iodophenols are susceptible to this reaction under various conditions. Research on the reductive dehalogenation of iodophenols by carbon-centered radicals in aqueous solutions has shown that the reaction can proceed via a chain reaction mechanism. epa.gov

The process can be initiated by reducing radicals, and the presence of H-atom donors like formate (B1220265) ions can sustain a chain reaction. epa.gov The mechanism is proposed to occur through a concerted proton-coupled electron transfer (PCET), rather than stepwise electron and proton transfers. epa.gov Given the reactivity of other iodophenols, it is highly likely that Phenol, 2,3,4,6-tetraiodo- would undergo reductive dehalogenation under similar conditions. The reaction could potentially proceed in a stepwise manner, allowing for the formation of tri-, di-, and mono-iodophenols as intermediates before complete dehalogenation to phenol.

Electrochemical Reactivity of Phenol, 2,3,4,6-tetraiodo-

The electrochemical properties of phenols are of significant interest for applications ranging from environmental remediation to organic synthesis. The presence of multiple iodine atoms on the phenol ring in 2,3,4,6-tetraiodophenol introduces unique electronic and steric effects that influence its behavior under electrochemical conditions.

Oxidative Coupling Reactions

Electrochemical oxidation of phenols can be a key step in the synthesis of natural products, affording important structural motifs like diaryl ethers and spirodienones. rsc.orgnih.gov The specific products of oxidative coupling of 2,3,4,6-tetraiodophenol would be highly dependent on the reaction conditions, such as the electrode material, solvent, and supporting electrolyte. It is plausible that intramolecular coupling or coupling with other nucleophiles present in the reaction medium could occur, leading to a variety of functionalized products. However, detailed studies on the specific oxidative coupling products of 2,3,4,6-tetraiodophenol are not extensively documented in the available literature.

Reductive Processes and Electrochemical Functionalization

The carbon-iodine bonds in 2,3,4,6-tetraiodophenol are susceptible to reductive cleavage under electrochemical conditions. This process, known as electrochemical hydrodehalogenation, is a promising method for the detoxification of halogenated aromatic compounds. capes.gov.br The reduction of aryl halides typically proceeds via the formation of an aryl radical, which can then be further reduced or can abstract a hydrogen atom from the solvent. For chlorinated phenols, complete hydrodehalogenation has been achieved using cathodes with high catalytic activity, such as palladium-modified electrodes. capes.gov.br

While specific studies on the electrochemical reduction of 2,3,4,6-tetraiodophenol are scarce, the principles of reductive dehalogenation of other polyhalogenated phenols can be applied. The stepwise removal of iodine atoms would be expected, with the potential for controlling the degree of dehalogenation by adjusting the applied potential and other experimental parameters. This could provide a synthetic route to partially deiodinated phenols.

Electrochemical functionalization offers a green and efficient alternative to traditional chemical methods. The electrochemically generated intermediates from 2,3,4,6-tetraiodophenol can be trapped by various nucleophiles to introduce new functional groups onto the aromatic ring.

Formation and Study of Reactive Intermediates

The chemical reactivity of 2,3,4,6-tetraiodophenol is largely dictated by the nature of the reactive intermediates that can be formed under various conditions. Understanding the generation and behavior of these intermediates is crucial for predicting and controlling the outcomes of its reactions.

Generation and Characterization of Aryl Radicals

Aryl radicals are highly reactive species that can be generated from aryl halides through single-electron reduction. nih.govresearchgate.net Electrochemical methods provide a powerful tool for the controlled generation of aryl radicals from precursors like 2,3,4,6-tetraiodophenol. researchgate.netrsc.org The reduction of the carbon-iodine bond would lead to the formation of a tetraiodophenol radical anion, which could then fragment to release an iodide ion and the corresponding aryl radical.

Recent advancements in electrochemistry, such as pulsed electrosynthesis, have been shown to enable the selective and efficient generation of aryl radicals from organoboron reagents by mitigating challenges like electrode passivation. nih.gov While not directly demonstrated for 2,3,4,6-tetraiodophenol, such techniques could potentially be applied to generate aryl radicals from this compound. The generated aryl radicals can participate in a variety of synthetic transformations, including C-C and C-heteroatom bond formation. The characterization of these transient species often relies on indirect methods, such as trapping experiments with radical scavengers, or advanced spectroscopic techniques like electron paramagnetic resonance (EPR) spectroscopy.

Electrophilic Activation and Subsequent Reactivity

The phenolic hydroxyl group in 2,3,4,6-tetraiodophenol can be activated to enhance its electrophilicity. Upon one-electron oxidation, a phenoxy radical is formed. Further oxidation can lead to the formation of a highly reactive phenoxenium ion. These cationic intermediates are powerful electrophiles that can react with a wide range of nucleophiles. nih.gov

Synthesis and Characterization of Novel Derivatives and Coordination Complexes of Phenol, 2,3,4,6 Tetraiodo

Phenol (B47542), 2,3,4,6-tetraiodo- as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.com The nature of the metal-ligand bond can range from covalent to ionic. youtube.com Phenol, 2,3,4,6-tetraiodo-, with its hydroxyl group, can act as a ligand, donating a lone pair of electrons from the oxygen atom to a metal center. The presence of multiple iodine atoms can influence the electronic properties of the phenol and the stability and geometry of the resulting metal complexes.

The synthesis of metal complexes with phenolic ligands often involves the reaction of a metal salt with the phenol in a suitable solvent. semanticscholar.org For instance, the formation of a Nickel(II) complex with Phenol, 2,3,4,6-tetraiodo- could be achieved by reacting a Nickel(II) salt, such as nickel(II) chloride, with the deprotonated form of the phenol (the phenoxide). Nickel(II) complexes can adopt various coordination geometries, including octahedral and square planar. wikipedia.orgnih.govresearchgate.net

Table 1: Hypothetical Structural Data for a Nickel(II) Complex with 2,3,4,6-tetraiodophenoxide

Parameter Value
Coordination Geometry Square Planar
Ni-O Bond Length (Å) 1.85 - 1.95
O-Ni-O Bond Angle (°) 85 - 95

The bonding between a metal and a ligand can be described by several theories, including the Valence Bond Theory and Crystal Field Theory. brahmanandcollege.org.ingcnayanangal.com These theories help to explain the electronic structure, magnetic properties, and geometry of coordination complexes. youtube.com The geometry of a complex is determined by the number and type of ligands, as well as the electronic configuration of the metal ion. uci.edu For example, a metal ion with a coordination number of four can adopt either a tetrahedral or a square planar geometry. libretexts.org The large steric bulk of the four iodine atoms in Phenol, 2,3,4,6-tetraiodo- could favor lower coordination numbers and influence the final geometry of the complex.

Covalent Derivatization for Tailored Properties

The covalent modification of Phenol, 2,3,4,6-tetraiodo- allows for the creation of new molecules with specific, tailored properties. The phenolic hydroxyl group can be a site for etherification or esterification, while the iodinated aromatic ring can participate in cross-coupling reactions.

Incorporating iodinated phenols into polymer backbones can lead to materials with enhanced properties, such as increased thermal stability, flame retardancy, and radiopacity. rsc.orgresearchgate.net One approach is to synthesize a polymer with reactive sites and then graft the iodinated phenol onto the polymer chain. Another method involves the polymerization of a monomer derived from Phenol, 2,3,4,6-tetraiodo-. These iodine-rich polymers have potential applications in various fields, including as recyclable catalysts. rsc.org

Table 2: Potential Properties of Polymers Incorporating Iodinated Phenol Moieties

Property Potential Effect of Iodinated Phenol
Thermal Stability Increased due to the high atomic weight of iodine
Flame Retardancy Iodine can act as a radical scavenger in combustion
Refractive Index Generally increased

Phenol, 2,3,4,6-tetraiodo- can serve as a versatile building block in organic synthesis for the construction of more complex molecules. researchgate.netnih.govnih.govmdpi.com The iodine atoms can be substituted through various coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new functional groups and build larger molecular architectures. The phenolic hydroxyl group also provides a handle for further chemical transformations. nih.govmdpi.comnih.gov

Exploration of Supramolecular Chemistry with Polyiodinated Phenols

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov Polyiodinated phenols are of particular interest in this field due to their ability to participate in halogen bonding, a strong, directional interaction between a halogen atom and a Lewis base. The iodine atoms in Phenol, 2,3,4,6-tetraiodo- can act as halogen bond donors, leading to the formation of self-assembled structures and co-crystals. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding, adding another layer of control over the supramolecular assembly. The interplay of these non-covalent interactions can be used to design and construct complex, functional supramolecular architectures. nih.govnih.gov The interaction between polyphenols and other molecules can lead to the formation of networks with applications in materials science and biology. nih.gov

Host-Guest Interactions and Inclusion Compounds

The molecular architecture of Phenol, 2,3,4,6-tetraiodo-, characterized by a planar aromatic ring, a hydrogen-bonding hydroxyl group, and four sterically prominent iodine atoms, makes it a compelling candidate for participation in host-guest chemistry. These interactions, governed by non-covalent forces, involve the encapsulation of one chemical species (the guest) within a cavity of another (the host). While specific studies detailing the inclusion of 2,3,4,6-tetraiodophenol are not extensively documented, its potential roles as both a guest and a host can be inferred from its structural and electronic properties and the behavior of analogous halogenated compounds.

As a guest molecule , 2,3,4,6-tetraiodophenol can be encapsulated by various macrocyclic hosts. The hydrophobic benzene (B151609) ring is well-suited for inclusion within the cavities of hosts like cyclodextrins or calixarenes. Furthermore, the peripheral iodine and hydroxyl groups can engage in secondary interactions with the host's framework, enhancing the stability of the resulting inclusion complex. The iodine atoms, capable of forming potent halogen bonds, and the hydroxyl group, a classic hydrogen bond donor/acceptor, provide specific recognition sites that can be exploited for selective binding within engineered host cavities.

Conversely, 2,3,4,6-tetraiodophenol derivatives could potentially act as host molecules for smaller guests. The formation of defined cavities in the solid state, structured by intermolecular halogen and hydrogen bonds, could allow for the inclusion of small solvent molecules or other complementary guests. The four iodine atoms, acting as halogen bond donors, could coordinate with electron-rich guest species, such as aromatic π-systems or Lewis bases. Computational studies on similar molecules show that halogen bonds between iodine and π-systems can have interaction energies of around 4 kcal/mol, with the iodine atom positioned approximately 3.3–3.4 Å from the aromatic plane researchgate.net.

The stability and structure of these host-guest complexes are dictated by a combination of non-covalent interactions. The primary interactions governing the potential host-guest chemistry of 2,3,4,6-tetraiodophenol are summarized in the table below, with parameters drawn from studies on analogous systems.

Interaction TypePotential DonorPotential AcceptorTypical Interaction Energy (kcal/mol)Typical Distance (Å)
Halogen Bond (C-I···π)Iodine on Phenol Ringπ-system of Aromatic Guest~4.03.3 - 3.4
Halogen Bond (C-I···O/N)Iodine on Phenol RingLewis Basic O/N on Host/Guest4.0 - 6.0~2.8 - 3.2
Hydrogen Bond (O-H···O)Phenolic -OHOxygen on Host/Guest5.0 - 8.02.5 - 2.8
Hydrophobic InteractionPhenol Aromatic RingHydrophobic Cavity of HostVariableN/A

Self-Assembly Processes Directed by Halogen and Hydrogen Bonds

The self-assembly of Phenol, 2,3,4,6-tetraiodo- into ordered supramolecular architectures is primarily directed by the interplay of strong, directional non-covalent interactions, namely hydrogen bonding and halogen bonding. The specific substitution pattern of this molecule provides distinct sites for both types of interactions, leading to complex and potentially predictable crystal packing arrangements.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a powerful and well-understood functional group for directing self-assembly. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). In substituted phenols, this typically leads to the formation of robust supramolecular synthons, such as infinite chains or cyclic motifs stabilized by O-H···O interactions nih.govnih.gov. The strength of these bonds can be enhanced by the presence of electron-withdrawing iodine atoms on the ring, which increases the acidity of the phenolic proton niscpr.res.in.

Halogen Bonding: Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophile nih.gov. The strength of this interaction follows the trend I > Br > Cl nih.gov. In 2,3,4,6-tetraiodophenol, the four iodine atoms are potent halogen bond donors. The σ-holes on these atoms are enhanced by the electron-withdrawing character of the aromatic ring and the other halogens. These iodine atoms can form strong interactions with a variety of halogen bond acceptors, including the oxygen atom of the hydroxyl group on a neighboring molecule (C-I···O) or another iodine atom (C-I···I) nih.govnih.gov.

The crystalline architecture of 2,3,4,6-tetraiodophenol and its derivatives is determined by the competition and cooperation between these hydrogen and halogen bonds. For instance, studies on dihalogenated phenols reveal crystal structures where O-H···O hydrogen bonds form a primary hydrophilic core, while peripheral Cl···Cl halogen bonds dictate the packing between these hydrogen-bonded assemblies nih.gov. In the case of 2,3,4,6-tetraiodophenol, a similar hierarchy of interactions is expected. Strong O-H···O hydrogen bonds would likely form primary chains or cyclic structures. These primary structures would then be organized into a three-dimensional lattice through a network of weaker but numerous and highly directional C-I···O and C-I···I halogen bonds. The specific geometry of the final supramolecular assembly would depend on the delicate energetic balance between these competing interactions.

InteractionDonorAcceptorTypical Bond Angle (°)Nature of Interaction
Hydrogen Bond (O-H···O)-OH-O-~170-180Primarily electrostatic, highly directional
Halogen Bond (C-I···O)C-I-O-~165-180Electrostatic (σ-hole) and dispersion, highly directional
Halogen Bond (C-I···I)C-I-I-Type I (~180) or Type II (~90)Directional, contributes to packing stabilization

Advanced Research Applications of Polyiodinated Phenolic Scaffolds

Application as Precursors in Advanced Organic Synthesis

The carbon-iodine bond is relatively weak and highly polarizable, making iodoarenes exceptionally useful precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. In a polyiodinated scaffold like 2,3,4,6-tetraiodophenol, the multiple iodine substituents serve as versatile functional handles for the construction of complex molecular architectures.

Polyhalogenated aromatic compounds are valuable building blocks in multi-step synthesis, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. The differential reactivity of halogen atoms can be exploited for sequential couplings, although this is more pronounced between different halogens (e.g., I vs. Br vs. Cl). nih.gov In the case of a tetraiodinated compound, selectivity can be influenced by steric hindrance and electronic effects imparted by the hydroxyl group and other iodine atoms, potentially allowing for controlled, stepwise functionalization.

The four C-I bonds in 2,3,4,6-tetraiodophenol represent four potential points for molecular elaboration through reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings. mdpi.com This enables the programmed construction of highly substituted aromatic cores, which are central to many pharmaceuticals, natural products, and functional materials. lkouniv.ac.innih.govbeilstein-journals.orgnih.gov For instance, a synthetic strategy could involve the sequential coupling of different aryl, alkyl, or alkynyl groups to the phenolic scaffold. guidechem.com

Table 1: Conceptual Sequential Cross-Coupling Reactions on a Tetraiodophenol Scaffold This table is illustrative of the synthetic potential and does not represent experimentally verified sequential selectivity for 2,3,4,6-tetraiodophenol.

StepReaction TypeCoupling PartnerPotential Product StructureRationale
1Sonogashira CouplingTerminal Alkyne (R¹-C≡CH)Mono-alkynylated iodophenolCoupling at the most sterically accessible iodine, often ortho to the hydroxyl group.
2Suzuki CouplingArylboronic Acid (R²-B(OH)₂)Di-substituted iodophenolCoupling at a second iodine position, with selectivity guided by catalyst/ligand choice and steric factors.
3Heck CouplingAlkene (CH₂=CHR³)Tri-substituted iodophenolFunctionalization of a third position under different catalytic conditions.
4Buchwald-Hartwig AminationAmine (R⁴R⁵NH)Fully functionalized phenol (B47542) derivativeInstallation of a nitrogen-based substituent at the final position.
This interactive table outlines a conceptual pathway for the multi-step synthesis of a complex molecule starting from a tetraiodophenol core, highlighting the versatility of the multiple C-I bonds in various palladium-catalyzed cross-coupling reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net While 2,3,4,6-tetraiodophenol itself is achiral, it can be derivatized to serve as a precursor to chiral ligands or auxiliaries. By attaching a known chiral entity to the phenolic oxygen, a new chiral ligand is formed. The bulky and electron-withdrawing tetraiodo-substituted aromatic ring would create a highly specific and sterically demanding pocket around a metal center.

This approach is a cornerstone of asymmetric catalysis, where the design of chiral ligands is crucial for inducing enantioselectivity in metal-catalyzed reactions. researchgate.net The steric bulk of the four iodine atoms can effectively shield one face of a catalytic active site, directing the approach of a substrate and leading to the preferential formation of one enantiomer over another. wikipedia.org Although the development of chiral ligands from polyiodinated phenols is a theoretically sound strategy, specific applications of 2,3,4,6-tetraiodophenol in this context are not yet extensively documented in the literature.

Catalytic Roles of Iodinated Phenols and their Derivatives

Beyond their use as synthetic precursors, iodinated aromatic compounds are gaining significant attention for their direct role in catalysis, particularly in the realm of organocatalysis mediated by non-covalent interactions.

Halogen bonding (XB) is a non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). polimi.itnih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the scaffold to which it is attached. nih.gov

Iodinated aromatic compounds, particularly those with multiple iodine atoms and electron-withdrawing groups, are potent halogen bond donors. researchgate.net The four iodine atoms on the 2,3,4,6-tetraiodophenol ring can act as strong Lewis acidic sites, capable of activating substrates in a catalytic cycle. This has opened a new frontier in organocatalysis, where halogen bonding is presented as an alternative to the more traditional hydrogen bonding for the activation of electrophiles. rsc.org XB-based organocatalysis has been successfully applied to a variety of organic transformations. polimi.itresearchgate.net The multidentate nature of a polyiodinated scaffold could offer preorganization and cooperative effects, leading to enhanced catalytic activity. rsc.orgrsc.org

Table 2: Comparison of Halogen Bond Donor Properties

Halogen AtomPolarizability (ų)Relative σ-hole MagnitudeTypical Bond Strength (kcal/mol)
Fluorine (F)0.56Very Small / Negative~0
Chlorine (Cl)2.18Small1-3
Bromine (Br)3.05Moderate2-5
Iodine (I)5.35Large3-8
This interactive table highlights the superior halogen bond donor capability of iodine compared to other halogens, a key feature for the catalytic potential of 2,3,4,6-tetraiodophenol.

Phenolic compounds can serve as ligands for transition metals, typically coordinating through the phenoxide oxygen atom. ias.ac.inresearchgate.net The electronic and steric properties of the ligand are critical for tuning the reactivity and selectivity of the metal catalyst. orientjchem.orgderpharmachemica.comchiba-u.jp Substituting the phenolic ring with four iodine atoms, as in 2,3,4,6-tetraiodophenol, would dramatically alter its properties as a ligand.

The iodine atoms are highly electron-withdrawing, which would decrease the electron density on the phenoxide oxygen, making it a weaker donor and increasing the Lewis acidity of the coordinated metal center. This can enhance the catalytic activity in certain oxidation or coupling reactions. mdpi.com Furthermore, the immense steric bulk of the four iodine atoms would create a well-defined coordination sphere around the metal, which could be exploited to control substrate access, enforce specific geometries, and induce selectivity in catalytic transformations. nih.govmit.edu This strategy of ligand modification is central to the development of catalysts for challenging chemical transformations. derpharmachemica.com

Material Science Innovations

The incorporation of heavy atoms like iodine into organic molecules can lead to materials with unique and valuable properties. Polyiodinated phenols are promising monomers for the synthesis of advanced polymers and functional materials.

Polymers derived from phenolic monomers, such as phenol-formaldehyde resins, are a well-established class of materials. researchgate.net By using 2,3,4,6-tetraiodophenol as a monomer or co-monomer, it is possible to synthesize polymers with a high iodine content. nih.govresearchgate.net Such polymers are expected to exhibit several specialized properties:

High Refractive Index: Materials with high iodine content often have a high refractive index, making them potentially useful in optical applications like lenses and coatings.

Increased Density: The high atomic weight of iodine would result in denser polymers.

Flame Retardancy: Halogenated compounds are well-known flame retardants. The high iodine content could impart excellent fire-resistant properties to the resulting materials.

X-ray Attenuation: The presence of heavy atoms makes materials opaque to X-rays, suggesting potential applications in radiation shielding or as X-ray contrast agents if formulated appropriately.

Furthermore, the strong and highly directional nature of halogen bonding in polyiodinated phenols can be exploited in crystal engineering and the design of supramolecular assemblies. polimi.it These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures, forming the basis for novel crystalline materials, liquid crystals, and functional gels. nih.govmdpi.com

Development of Photoactive Materials

Polyiodinated aromatic compounds are known to exhibit interesting photophysical properties, largely due to the "heavy atom effect." The presence of heavy iodine atoms can enhance intersystem crossing, a process that facilitates the transition between different electronic spin states. This property is crucial in the design of materials for applications such as:

Phosphorescent Materials: By promoting the formation of triplet excitons, 2,3,4,6-tetraiodophenol could be a key component in the development of new phosphors for organic light-emitting diodes (OLEDs) and bio-imaging.

Photosensitizers: The ability to generate triplet states efficiently makes such compounds potential photosensitizers for photodynamic therapy, where light is used to activate a drug that then destroys cancer cells, or in photocatalysis.

While direct experimental data for 2,3,4,6-tetraiodophenol is scarce, the principles of photochemistry suggest that its incorporation into larger molecular or polymeric systems could lead to the creation of novel photoactive materials.

Integration into Electronic or Optical Materials

Iodinated organic compounds have been identified as valuable intermediates and components in the field of electronics and optics. For instance, iodoanilines are recognized as precursors for electronic materials manac-inc.co.jp. The high electron density and polarizability of the iodine atoms in 2,3,4,6-tetraiodophenol can significantly influence the electronic and optical properties of materials it is incorporated into.

Potential applications include:

High Refractive Index Polymers: The incorporation of heavy atoms like iodine is a well-established strategy to increase the refractive index of polymers. Materials with a high refractive index are essential for applications in lenses, optical fibers, and coatings for optical devices.

Semiconducting Materials: The introduction of iodine atoms can modulate the electronic bandgap of organic materials. By functionalizing the phenolic group, 2,3,4,6-tetraiodophenol could be used to synthesize novel organic semiconductors for applications in transistors and sensors.

Role in the Creation of New Materials and Polymers with Defined Properties

The phenolic hydroxyl group and the four carbon-iodine bonds in 2,3,4,6-tetraiodophenol offer multiple reaction sites for polymerization and material functionalization. This versatility allows for the design of new materials with highly specific and tunable properties.

Flame Retardants: Halogenated compounds, particularly those containing bromine and iodine, are known for their flame-retardant properties. Incorporating 2,3,4,6-tetraiodophenol into polymer backbones could enhance their fire resistance.

X-ray Contrast Agents: The high atomic number of iodine makes it opaque to X-rays. While this specific compound's biological application is not documented, polyiodinated aromatic compounds are the basis for many X-ray contrast media used in medical imaging. The synthesis of polymers from this monomer could lead to new materials for medical devices or imaging agents.

Polymer Synthesis: The phenolic group can be used in condensation polymerizations to form polyesters or polyethers. Furthermore, the iodine atoms can be substituted through various cross-coupling reactions, allowing for the creation of complex, multi-functional polymers.

Chemical Sensing and Molecular Recognition Systems

The electron-rich iodine atoms on the phenol ring can participate in non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base. This property can be exploited for the design of sophisticated chemical sensors and molecular recognition systems.

Development of Ion Sensors

The four iodine atoms of 2,3,4,6-tetraiodophenol create a potential binding site for anions through halogen bonding. The strength and directionality of these interactions can be tailored to achieve selectivity for specific ions.

Anion Sensors: By incorporating this molecule into a sensor platform (e.g., an electrode or a fluorescent dye), the binding of an anion to the iodine atoms could trigger a detectable signal, such as a change in color, fluorescence, or electrical potential.

Selective Recognition of Anions or Cations

The specific arrangement of the iodine atoms on the aromatic ring of 2,3,4,6-tetraiodophenol could lead to the selective recognition of particular anions based on their size, shape, and charge distribution.

Shape-Selective Recognition: The geometry of the iodine atoms could form a "pocket" that preferentially binds anions of a complementary shape. This principle is fundamental to the design of highly selective host-guest systems.

Dual Recognition Sites: The presence of both the phenolic hydroxyl group (a hydrogen bond donor) and the iodine atoms (halogen bond donors) offers the possibility of creating receptors that can simultaneously or cooperatively bind with both cations and anions.

While the practical realization of these applications for Phenol, 2,3,4,6-tetraiodo- requires further dedicated research, the foundational chemical principles strongly support its potential as a valuable component in the future of materials science and sensor technology.

Conclusions and Future Research Trajectories for Phenol, 2,3,4,6 Tetraiodo

Summary of Key Academic Contributions and Discoveries

Direct academic contributions and discoveries focusing specifically on Phenol (B47542), 2,3,4,6-tetraiodo- are conspicuously absent from the current scientific literature. Its more symmetrical and accessible isomer, 2,4,6-triiodophenol, has garnered significantly more attention. Research on 2,4,6-triiodophenol has identified it as an iodinated disinfection byproduct formed during the chlorination of sewage effluents and as a potent thyroid hormone disrupting chemical. chemicalbook.comsigmaaldrich.com These findings for a related compound suggest that polyiodinated phenols as a class are of interest for their environmental presence and biological activity. However, any specific contributions of the 2,3,4,6-tetraiodo- isomer remain undiscovered, highlighting a significant gap in the chemical knowledge base.

Identification of Persistent Research Gaps and Unanswered Questions

The primary and most glaring research gap is the compound itself. There is a near-total lack of empirical data for Phenol, 2,3,4,6-tetraiodo-. This absence gives rise to a host of fundamental unanswered questions that represent immediate opportunities for foundational chemical research:

Existence and Stability: Has Phenol, 2,3,4,6-tetraiodo- ever been synthesized and isolated? If so, what is its stability under standard conditions?

Spectroscopic and Physicochemical Properties: What are its characteristic NMR, IR, UV-Vis, and mass spectra? What are its melting point, boiling point, solubility, and acidity (pKa)?

Structural Characterization: What is its precise three-dimensional structure in the solid state, as would be revealed by X-ray crystallography? How do the sterically crowded iodine atoms influence the planarity of the benzene (B151609) ring and the orientation of the hydroxyl group?

Comparative Isomer Analysis: How do its physical, chemical, and potential biological properties compare to other tetraiodophenol isomers, such as the 2,3,4,5- and 2,3,5,6- forms? wikipedia.org

Reactivity: How does the unique substitution pattern affect the reactivity of the phenolic hydroxyl group and the susceptibility of the C-I bonds to cleavage or further reaction?

The following table summarizes the known data for a related isomer against the unknown data for the target compound, starkly illustrating the existing research void.

Property2,4,6-TriiodophenolPhenol, 2,3,4,6-tetraiodo-
CAS Number 609-23-4 sigmaaldrich.comUnknown
Molecular Formula C₆H₃I₃O sigmaaldrich.comC₆H₂I₄O
Molecular Weight 471.80 g/mol sigmaaldrich.com597.70 g/mol
Melting Point 157-159 °C sigmaaldrich.comUnknown
Appearance Off-white to light brown powder chemicalbook.comUnknown
Published Spectra Available (NMR, IR, MS) nih.govNot Available
Crystal Structure Documented nih.govNot Determined

Prospective Avenues in Synthetic Methodology and Derivatization

The synthesis of Phenol, 2,3,4,6-tetraiodo- presents a significant challenge in regioselectivity. General methods for the direct iodination of phenols often employ molecular iodine in the presence of an oxidizing agent (like hydrogen peroxide or nitric acid) or N-Iodosuccinimide (NIS). researchgate.netresearchgate.netresearchgate.net However, the hydroxyl group is a strong ortho-, para-director, which favors substitution at positions 2, 4, and 6. This inherent electronic preference makes the synthesis of the 2,3,4,6-isomer non-trivial and likely explains its absence from common chemical catalogs.

Future synthetic efforts could explore multi-step strategies, potentially involving:

Directed Ortho-Metalation: Using a directing group to facilitate iodination at the C3 position of a pre-iodinated phenol.

Sandmeyer-type Reactions: Starting from a specifically substituted aniline and converting the amino group to a hydroxyl group after the desired iodination pattern has been established. mdpi.com

Sterically Controlled Iodination: Employing bulky iodinating reagents that may favor substitution at less sterically hindered positions or using advanced catalytic methods that can override inherent electronic preferences. researchgate.netacs.org

Once synthesized, derivatization of the phenolic hydroxyl group via etherification or esterification would be a primary route to new analogues. taylorandfrancis.com The reactivity of the C-I bonds could also be exploited in cross-coupling reactions to form more complex structures, a common application for aromatic iodides. mdpi.com

Emerging Directions in Computational Chemistry and Materials Science

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the fundamental properties of Phenol, 2,3,4,6-tetraiodo-. Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to investigate a range of molecular attributes. nih.govscienceopen.commdpi.com

Proposed Computational Studies:

Research Question Computational Method Predicted Outcome
Most stable conformation? Geometry Optimization (e.g., B3LYP/6-311G**) 3D structure, bond lengths, bond angles.
Acidity of the phenol? pKa Calculation (Thermodynamic Cycle) researchgate.net Predicted pKa value in various solvents.
Spectroscopic signatures? Frequency & NMR Chemical Shift Calculations Predicted IR, Raman, and ¹H/¹³C NMR spectra.
Electronic properties? Frontier Molecular Orbital (HOMO/LUMO) Analysis Insights into reactivity and electronic transitions.

From a materials science perspective, polyiodinated aromatic compounds are of interest due to the heavy iodine atoms, which can impart useful properties. Potential future research could explore Phenol, 2,3,4,6-tetraiodo- as a building block for:

High Refractive Index Materials: The high electron density of iodine atoms can contribute to a high refractive index, a desirable property for optical materials.

Co-crystals and Crystal Engineering: The iodine atoms can act as potent halogen bond donors, enabling the design of novel supramolecular assemblies and co-crystals with specific electronic or physical properties.

Flame Retardants: Highly halogenated organic molecules are often investigated for their flame-retardant properties.

Interdisciplinary Collaborations for Advanced Research into Polyiodinated Phenolic Compounds

Advancing the study of obscure molecules like Phenol, 2,3,4,6-tetraiodo- necessitates a highly collaborative, interdisciplinary approach. The initial challenge requires a partnership between synthetic organic chemists to devise and execute a viable synthesis and analytical chemists to perform purification and comprehensive characterization using techniques like HPLC, GC-MS, NMR, and elemental analysis.

Following a successful synthesis, collaborations could expand to include:

Computational Chemists: To benchmark theoretical predictions against experimental data, refining computational models for heavy halogenated systems.

Crystallographers: To determine the single-crystal X-ray structure, providing definitive proof of the substitution pattern and invaluable data on its solid-state packing and intermolecular interactions.

Materials Scientists: To incorporate the molecule into polymers or co-crystals and to measure properties like refractive index, thermal stability, and conductivity.

Biochemists and Toxicologists: To investigate its interaction with biological systems, such as thyroid hormone receptors, drawing comparisons to known endocrine disruptors like 2,4,6-triiodophenol.

Such collaborations would be essential to move Phenol, 2,3,4,6-tetraiodo- from a mere chemical name to a fully characterized compound with understood properties and potential applications, thereby filling a tangible gap in the broader field of polyhalogenated phenolic chemistry.

Q & A

Q. What analytical methods are recommended for detecting 2,3,4,6-tetrachlorophenol in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. Sample preparation often involves liquid-liquid extraction or solid-phase extraction, with detection limits varying based on matrix complexity. For sediment analysis, dry weight normalization (e.g., 82556 code: TETRCPHL DRY WGT SEDMG/KG) is critical to account for organic content . Calibration with certified reference materials (e.g., deuterated phenol standards) improves accuracy .

Q. What safety protocols are essential for handling 2,3,4,6-tetrachlorophenol in laboratory settings?

Due to its acute toxicity (UN 2020) and hazards such as skin irritation and aquatic toxicity, researchers must use PPE (gloves, goggles), fume hoods, and secondary containment. Emergency protocols should address spills with inert adsorbents and avoid thermal decomposition, which generates toxic byproducts (e.g., dioxins) .

Q. How is 2,3,4,6-tetrachlorophenol regulated in international research collaborations?

The Rotterdam Convention classifies it as a banned substance (PIC Circular X, 1999) due to environmental persistence and extreme aquatic toxicity. Researchers must comply with Prior Informed Consent (PIC) procedures for cross-border transport and disposal .

Advanced Research Questions

Q. How do impurities in 2,3,4,6-tetrachlorophenol affect toxicity assessments, and how can this be mitigated experimentally?

Impurities like dioxins (formed during synthesis or thermolysis) skew toxicity data. Purification via recrystallization or column chromatography, followed by GC-MS validation, is critical. Studies should use certified standards (e.g., 98 atom% deuterated analogs) to establish baseline toxicity profiles .

Q. What experimental designs address discrepancies in reported LC50 values for aquatic organisms?

Variability arises from test species sensitivity (e.g., fish vs. algae), exposure duration, and impurity levels. Meta-analyses should standardize OECD or EPA test guidelines, control water pH (chlorophenols ionize in alkaline conditions), and report impurity profiles using HPLC-UV/Vis .

Q. How does thermolysis of 2,3,4,6-tetrachlorophenol contribute to its hazard profile, and what techniques identify decomposition products?

Thermal degradation above 200°C produces polychlorinated dibenzo-p-dioxins (PCDDs). Researchers should employ thermogravimetric analysis coupled with GC-MS (TGA-MS) to monitor decomposition pathways. Mitigation includes avoiding high-temperature incineration and using closed-system reactors .

Q. What ecotoxicological models are suitable for studying its environmental persistence?

Long-term mesocosm studies simulate natural degradation in soil/water systems. Isotopic labeling (e.g., ¹⁴C-tagged compounds) tracks mineralization rates and bioaccumulation in trophic chains. Sediment toxicity tests should follow EPA guidelines (e.g., 82556 code for dry weight normalization) .

Data Contradiction and Synthesis Challenges

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

Chlorination of phenol using Cl₂ or SOCl₂ often results in mixed isomers (e.g., 2,3,4,5- vs. 2,3,4,6-tetrachlorophenol). Isomer separation via fractional crystallization or preparative HPLC is essential. Reporting reaction conditions (temperature, catalyst) and isomer ratios in peer-reviewed data supplements enhances reproducibility .

Q. How can researchers reconcile conflicting data on its biodegradation in anaerobic vs. aerobic environments?

Anaerobic microbial consortia (e.g., Dehalococcoides) preferentially dechlorinate specific positions, altering degradation rates. Advanced metagenomic sequencing and qPCR for functional genes (e.g., rdhA) clarify microbial contributions. Controlled microcosm studies with standardized OECD 301/302 protocols are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.